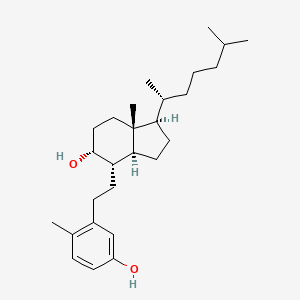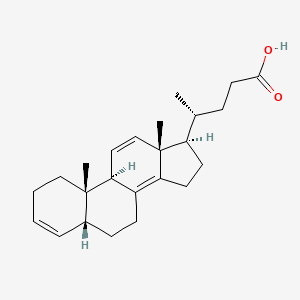
5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione is a gamma-lactone.
Wissenschaftliche Forschungsanwendungen
1. Polymer Science and Micelle Formation
Research by Pounder et al. (2011) explores the ring-opening polymerization of compounds structurally similar to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione, showing their use in creating amphiphilic block copolymer micelles. These micelles have potential applications in drug delivery and nanotechnology due to their increased sizes and stability (Pounder, Willcock, Ieong, O’Reilly, & Dove, 2011).
2. Synthesis of Biologically Active Substances
Gein and Pastukhova (2020) describe the synthesis of compounds related to this compound, highlighting their potential in creating biologically active substances. These substances demonstrate diverse activities, including anti-inflammatory and antimicrobial properties (Gein & Pastukhova, 2020).
3. Chemical Reaction Studies and Synthesis
Research by Brown, Browne, and Eastwood (1983) involves studying the rearrangement reactions of acyloxycarbenes to 1,2-diones, a process relevant to compounds like this compound. This research is significant for understanding reaction mechanisms in organic chemistry (Brown, Browne, & Eastwood, 1983).
4. Development of Functional Polymers
Zhang et al. (2012) have synthesized polyesters using ring-opening polymerization of a compound structurally similar to this compound. These polyesters, functionalized through thiol-yne chemistry, demonstrate potential in biomedical applications like gene delivery and cell penetration (Zhang, Yin, Xu, Tong, Lu, Ren, & Cheng, 2012).
Eigenschaften
Molekularformel |
C6H8O6 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2 |
InChI-Schlüssel |
KRGQEOSDQHTZMX-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Kanonische SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



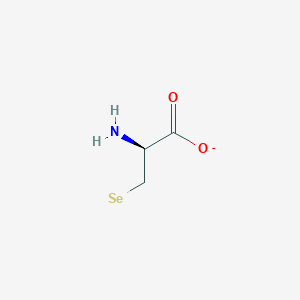
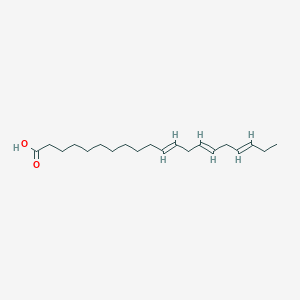
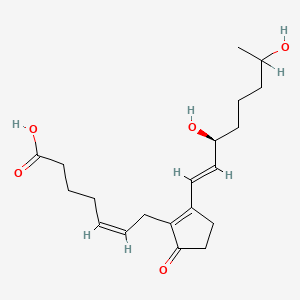
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)

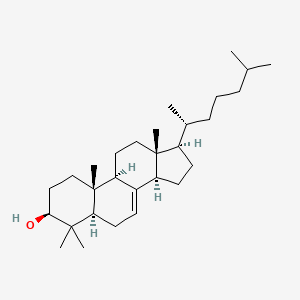
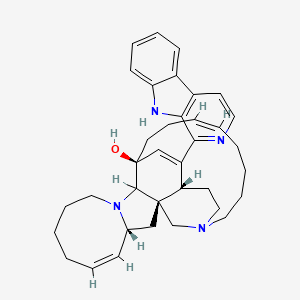
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
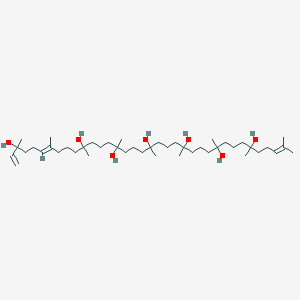
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)

